molecular formula C8H15N3O5 B14123077 Threonylasparagine CAS No. 330601-56-4

Threonylasparagine

Cat. No.: B14123077
CAS No.: 330601-56-4
M. Wt: 233.22 g/mol
InChI Key: UQTNIFUCMBFWEJ-IWGUZYHVSA-N
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Description

Threonylasparagine is a synthetic dipeptide composed of the amino acids L-Threonine and L-Asparagine. As a building block of more complex peptides and proteins, this compound is of significant interest in fundamental biochemical research. It serves as a valuable tool for studying cell metabolism, peptide transport, and enzyme function. Researchers may utilize this compound in the synthesis of custom peptide sequences to investigate protein folding and stability, given the distinct properties of its constituent amino acids. Threonine is an essential amino acid crucial for protein synthesis and plays a role in immune function and fat metabolism . Asparagine, a non-essential amino acid, is important for the metabolic control of nervous system functions and serves as a key site for nitrogen transport and glycosylation modifications in proteins . The combination of these amino acids into a single dipeptide creates a novel structure for probing specific biological pathways. This product is intended for research purposes only and is not for use in diagnostic or therapeutic applications.

Properties

CAS No.

330601-56-4

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C8H15N3O5/c1-3(12)6(10)7(14)11-4(8(15)16)2-5(9)13/h3-4,6,12H,2,10H2,1H3,(H2,9,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1

InChI Key

UQTNIFUCMBFWEJ-IWGUZYHVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)N)C(=O)O)N)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc/tBu Strategy

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is widely employed for the synthesis of Threonylasparagine. This approach involves sequential deprotection and coupling steps on a solid support resin.

The general protocol involves:

  • Attachment of the first amino acid (Asparagine) to a resin
  • Fmoc deprotection using piperidine
  • Coupling of the second amino acid (Threonine)
  • Final deprotection and cleavage from the resin

A typical Fmoc deprotection cycle consists of treatment with 40% piperidine in DMF (dimethylformamide) at 75°C, performed in two steps: 3 minutes followed by 12 minutes. Coupling reactions are typically performed at 75°C for 45 minutes using DIC (diisopropylcarbodiimide, 0.2 M) in DMF, Oxyma pure (0.2 M) in DMF, and the protected amino acid (0.2 M) in DMF.

Protecting Group Strategies for Asparagine

The synthesis of this compound requires careful consideration of protecting groups, particularly for the asparagine component which has a reactive side chain amide group. Several protecting groups have been developed specifically for asparagine in peptide synthesis.

Trityl-Based Protection

The triphenylmethyl (trityl, Trt) group is commonly used to protect the side chain of asparagine. During deprotection with trifluoroacetic acid (TFA), it is essential to add triisopropylsilane (TIPS) as a scavenger to prevent side reactions. The mixture typically changes from yellow to clear when properly deprotected.

Tmob Protection

The 2,4,6-trimethoxybenzyl (Tmob) group provides excellent protection for the asparagine side chain. Fmoc-Asn(Tmob)-OH can be synthesized in high yield and purity, exhibits good solubility in organic solvents, and couples directly without side reactions. This protecting group is cleaved with a half-life of less than one minute in 95% TFA.

The synthesis of Fmoc-Asn(Tmob)-OH proceeds as follows:

  • N'-(Trimethoxybenzyl)-L-asparagine (3mmol) is stirred in 1:1 dioxane/water (10ml)
  • Concentrated KOH solution is added to achieve pH 9
  • A solution of Fmoc-succinimide (3.09mmol) in dioxane (5ml) is added dropwise over 30 minutes
  • After 2 hours, water (25ml) is added, the mixture is cooled in an ice bath, and solid citric acid is added to pH 3
  • The product is extracted with ethyl acetate/n-butanol and purified by recrystallization

Side Reactions and Challenges

A significant challenge in the synthesis of this compound is the potential for side reactions involving the asparagine residue. During carboxyl activation of Fmoc-asparagine, β-cyano alanine can form by dehydration of the side chain amide. This undesired reaction can be prevented by using either side chain protected asparagine derivatives with BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) mediated activation or by coupling of Fmoc-Asn-OPfp (pentafluorophenyl ester).

Another challenge is the potential for alkylation of other amino acid residues by carbonium ions generated during acidolytic cleavage of protecting groups like Mbh (4,4'-dimethoxybenzhydryl) and Tmob. This can be reduced by adding appropriate scavengers to the TFA during cleavage and side chain deprotection.

Solution-Phase Synthesis Methods

Activated Ester Approach

Solution-phase synthesis offers an alternative to solid-phase methods for preparing this compound. One effective approach uses N-hydroxysuccinimide (NHS) esters of protected amino acids.

The general procedure involves:

  • Preparation of NHS-activated threonine derivative
  • Coupling with protected asparagine
  • Deprotection steps to yield the final dipeptide

This method avoids the need for solid support and can be advantageous for large-scale production.

Carbonyldiimidazole (CDI) Method

The CDI method represents another effective solution-phase approach for dipeptide synthesis. This procedure was demonstrated to work well for various dipeptides and could be adapted for this compound synthesis.

The protocol includes:

  • Reaction of protected threonine with CDI to form an acylimidazole intermediate
  • Coupling with protected asparagine
  • Deprotection to obtain this compound

A typical reaction involves:

  • Adding the protected amino acid to CDI in dichloromethane at 0°C
  • Slow addition of the second amino acid with DIPEA (diisopropylethylamine)
  • Purification by extraction and crystallization

Table 1: Comparison of Coupling Reagents for this compound Synthesis

Coupling Reagent Advantages Disadvantages Typical Yield (%)
DIC/HOBt Fast reaction, minimal racemization May cause dehydration of Asn 85-90
BOP/DIPEA Good for hindered amino acids Contains hexamethylphosphoramide 80-95
CDI method Clean reaction, fewer side products Slower reaction rate 75-85
HBTU/DIPEA Rapid coupling, high yields More expensive 85-95
PyBOP/DIPEA Less racemization, good for Asn Moderate cost 80-90

Enzymatic and Biocatalytic Methods

Asparagine Synthetase Approach

Enzymatic methods offer a green alternative for this compound synthesis. Asparagine synthetase (AS) can be utilized in a biocatalytic approach to form the asparagine component, which can then be coupled with threonine.

The NH₄⁺-dependent asparagine synthetase (AS-A) enzyme can catalyze the conversion of L-aspartic acid to L-asparagine using NH₄⁺ as an amide donor. This enzymatic approach could be integrated into a workflow for this compound synthesis.

The typical reaction conditions include:

  • 100 mmol L⁻¹ Tris-HCl buffer (pH 8.0)
  • 20 mmol L⁻¹ L-Asp
  • 10 mmol L⁻¹ MgCl₂
  • 10 mmol L⁻¹ NH₄Cl
  • 10 mmol L⁻¹ ATP
  • Incubation at 37°C

Dipeptide Synthetase Systems

Another enzymatic approach involves dipeptide synthetases or amino acid α-ligases, which can directly form the peptide bond between threonine and asparagine. These enzyme systems can be engineered for improved specificity and efficiency in producing this compound.

Analytical Methods for this compound

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with orthophthalaldehyde (OPA) on-line derivatization is commonly used to analyze this compound purity and content. This method allows quantification of the dipeptide with high precision.

Mass Spectrometry

Mass spectrometry provides definitive identification of this compound and can detect potential side products or impurities. The expected molecular weight of 233.22 g/mol serves as the primary identifier.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers structural confirmation of this compound. Both ¹H and ¹³C NMR can verify the correct structure and stereochemistry of the synthesized dipeptide.

Optimized Synthetic Protocol for this compound

Based on the integration of various methodologies, an optimized protocol for this compound synthesis is presented below:

Solid-Phase Synthesis Protocol

  • Load Fmoc-Asn(Tmob)-OH onto Rink Amide resin (0.7 mmol/g loading)
  • Deprotect the Fmoc group using 20% piperidine in DMF (5 min + 15 min)
  • Wash thoroughly with DMF (5 × 5 mL)
  • Activate Fmoc-Thr(tBu)-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF
  • Add activated amino acid to the resin and mix for 60 minutes
  • Wash with DMF (3 × 5 mL) and DCM (3 × 5 mL)
  • Deprotect the Fmoc group using 20% piperidine in DMF
  • Cleave the peptide with TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours
  • Precipitate with cold diethyl ether
  • Purify by reversed-phase HPLC

Solution-Phase Synthesis Protocol

  • Protect the α-amino group of L-threonine with a Boc group
  • Activate the carboxyl group with N-hydroxysuccinimide and DCC
  • Couple with L-asparagine methyl ester
  • Remove the Boc group with TFA
  • Hydrolyze the methyl ester with LiOH
  • Purify by recrystallization

Table 2: Optimization of Reaction Conditions for this compound Synthesis

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Coupling Time 30 min 45 min 60 min 45 min
Temperature 25°C 45°C 75°C 45°C
Solvent DMF NMP DCM/DMF DMF
Deprotection Time 5+10 min 5+15 min 5+20 min 5+15 min
Eq. of Amino Acid 3 eq. 4 eq. 5 eq. 4 eq.
Cleavage Time 1 h 2 h 3 h 2 h
Yield 75% 85% 82% 85%

Chemical Reactions Analysis

Types of Reactions: Threonylasparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxythreonine.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed:

    Oxidation: Hydroxythreonine derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Threonylasparagine has several applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.

    Medicine: Investigated for its potential therapeutic effects and as a component in peptide-based drugs.

    Industry: Used in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of threonylasparagine involves its role as a dipeptide in protein metabolism. It is formed during the breakdown of proteins and can be further hydrolyzed into its constituent amino acids, threonine and asparagine. These amino acids are then utilized in various metabolic pathways, including protein synthesis and energy production .

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₇H₁₃N₃O₅ 233.20 Amide, hydroxyl, carboxyl
Alanylglutamine C₈H₁₅N₃O₄ 217.22 Amide, amine, carboxyl
Carnosine (β-alanylhistidine) C₉H₁₄N₄O₃ 226.23 Imidazole, amide, carboxyl
Aspartylphenylalanine (aspartame) C₁₄H₁₈N₂O₅ 294.30 Methyl ester, amide, phenyl

Key Observations :

  • Unlike carnosine, which contains a histidine-derived imidazole ring, Thr-Asn lacks aromatic or heterocyclic moieties, limiting its antioxidant properties .

Insights :

  • Thr-Asn’s moderate solubility aligns with L-asparagine’s hydrophilic nature due to its carboxamide group .
  • Unlike aspartame, Thr-Asn lacks ester linkages, reducing susceptibility to thermal degradation.

Research Findings and Gaps

  • Synthesis : Thr-Asn can be synthesized via solid-phase peptide synthesis, similar to other dipeptides, but yields are lower compared to alanylglutamine due to steric hindrance from threonine’s hydroxyl group.
  • Metabolic Pathways: Preliminary studies suggest Thr-Asn may be hydrolyzed by peptidases in the small intestine, releasing free threonine and asparagine for absorption. This contrasts with carnosine, which is absorbed intact .
  • Toxicity: No specific data exist for Thr-Asn, but L-asparagine is generally recognized as safe (GRAS) in concentrations below 5% .

Q & A

Q. How does this compound’s stereochemistry influence its biological function?

  • Methodological Answer: Synthesize enantiomers and diastereomers via chiral catalysts. Test biological activity using cell-based assays (e.g., proliferation, apoptosis). Circular Dichroism (CD) spectroscopy can correlate stereochemical purity with functional outcomes .

Q. Methodological Notes

  • Data Validation : Use triangulation (e.g., NMR + MS + computational modeling) to confirm structural assignments .
  • Experimental Design : Pre-register protocols to minimize post hoc bias; include power analyses for sample size determination .
  • Contradiction Resolution : Systematically vary experimental conditions (pH, temperature) to identify confounding variables .

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